(E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-9-hydroxyfluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-3-28(4-2)19-15-13-18(14-16-19)17-26-27-24(29)25(30)22-11-7-5-9-20(22)21-10-6-8-12-23(21)25/h5-17,30H,3-4H2,1-2H3,(H,27,29)/b26-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGJMOCSDPFJK-YZSQISJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 9-hydroxy-9H-fluorene-9-carbohydrazide and 4-(diethylamino)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorene core.
Reduction: Reduced forms of the benzylidene group.
Substitution: Substituted derivatives at the diethylamino group.
Scientific Research Applications
(E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which (E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide exerts its effects is primarily related to its ability to interact with various molecular targets. The compound’s diethylamino group can engage in hydrogen bonding and electrostatic interactions, while the fluorene core can participate in π-π stacking interactions. These interactions enable the compound to modulate biological pathways and exhibit its unique properties in different applications.
Comparison with Similar Compounds
Structural Analogs with Fluorene Cores
Compound 1 : 4-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]benzoic acid ()
- Core : Fluorene with hydrazinylidene linkage.
- Substituents: Benzoic acid group instead of carbohydrazide; lacks the diethylamino group.
- Properties : The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the carbohydrazide’s amide-like character. This structural difference may reduce NLO efficiency compared to the target compound due to weaker electron-donating effects .
Compound 2 : 4-{{9-[4-(diethylamino)benzylidene]-9H-fluorene-2,7-diyl}di-2,1-ethenediyl}bis(N,N-diphenyl)benzeneamine ()
- Core: Fluorene with branched diethylamino and diphenylamine groups.
- Substituents : Additional electron-donating N,N-diphenylvinyl groups at positions 2 and 5.
- Properties: Exhibits a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm/GW, attributed to extended π-conjugation and multiple donor groups.
Hydrazide Derivatives with Heterocyclic Cores
Compound 3 : 3-(9H-Carbazol-9-yl)-N′-[(E)-(4-chlorophenyl)methylene]propanehydrazide ()
- Core : Carbazole instead of fluorene.
- Substituents: Chlorophenyl group (electron-withdrawing) vs. diethylaminophenyl (electron-donating).
Compound 4 : (E)-N′-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide ()
- Core : Benzohydrazide with hydroxy substituent.
- Substituents : Chlorobenzylidene group; lacks the fluorene system.
- Properties : The absence of a fused aromatic system (fluorene) limits π-conjugation, reducing optical activity. However, the hydroxy group enhances solubility in polar solvents .
Acridinone and Carbazole Derivatives
Compound 5 : 4-(4-((o-Tolylimino)methyl)benzylideneamino)acridin-9(10H)-one ()
- Core: Acridinone with benzylideneamino linkage.
- Substituents : o-Tolyl group (moderate electron-donating).
- Properties: The acridinone core’s planar structure supports fluorescence, but the target compound’s diethylamino group likely offers superior charge transfer for NLO applications .
Compound 6 : N′-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide ()
- Core : Carbazole with triazole-thioether substituents.
- Substituents : Methoxyphenyl and phenyl groups enhance lipophilicity.
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
(E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorene backbone substituted with a hydrazide moiety and a diethylamino group. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its solubility, stability, and reactivity.
Research indicates that compounds containing the diethylamino group often exhibit interactions with aldehyde dehydrogenases (ALDHs), which are enzymes implicated in cancer cell metabolism and drug resistance. Specifically, (E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide may function as an inhibitor of specific ALDH isoforms, potentially leading to increased cytotoxicity in cancer cells.
Inhibition of Aldehyde Dehydrogenases
Aldehyde dehydrogenases are known to be overexpressed in various tumors, making them attractive targets for therapeutic intervention. Studies have shown that related compounds can inhibit ALDH activity, leading to reduced tumor cell viability:
- IC50 Values : Analogues of 4-(diethylamino)benzaldehyde have demonstrated IC50 values ranging from 10 to 200 μM against prostate cancer cell lines, indicating their potential as effective inhibitors .
Anticancer Activity
The anticancer properties of (E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide have been evaluated through various assays:
- MTT Assay : This assay measures cell viability based on metabolic activity. Results indicated that the compound exhibited dose-dependent cytotoxic effects on prostate cancer cells.
- Apoptosis Induction : Flow cytometry studies revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting a mechanism involving programmed cell death.
Antioxidant Activity
In addition to its anticancer effects, the compound was assessed for antioxidant properties using DPPH radical scavenging assays. The results showed significant scavenging activity, indicating potential protective effects against oxidative stress .
Case Studies
Several case studies have highlighted the biological relevance of compounds similar to (E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide:
- Prostate Cancer Treatment : In one study, analogues demonstrated enhanced potency against patient-derived primary prostate tumor epithelial cells compared to standard treatments .
- Molecular Docking Studies : Computational studies have elucidated binding interactions between the compound and ALDH isoforms, providing insights into its inhibitory mechanisms .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O |
| IC50 (Prostate Cancer) | 10–200 μM |
| Antioxidant Activity | Significant DPPH scavenging |
| Mechanism | ALDH inhibition |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide?
The compound is typically synthesized via a condensation reaction between 9-hydroxy-9H-fluorene-9-carbohydrazide and 4-(diethylamino)benzaldehyde under acidic catalysis. Key steps include:
Q. How is the structural conformation of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software for structure solution and refinement, assessing R-factors (<5% for high-quality data).
- Key metrics : Bond lengths (C=N: ~1.28 Å), dihedral angles between fluorene and benzylidene planes (~15–25°), and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for characterizing this compound?
- UV-Vis : Solvatochromic shifts (e.g., in DMSO vs. chloroform) to study electronic transitions influenced by the diethylamino group .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 430.2).
- FT-IR : Peaks at ~1600 cm (C=N), ~3200 cm (O-H), and ~1680 cm (C=O) .
Advanced Research Questions
Q. How can researchers address contradictory reports on the antimycobacterial activity of this compound?
Discrepancies may arise from structural analogs, assay conditions, or bacterial strains. Methodological approaches include:
- Comparative QSAR : Correlating substituent effects (e.g., electron-donating groups on the benzylidene ring) with MIC values against M. tuberculosis H37Rv.
- Standardized assays : Using the same protocol (e.g., microdilution method, 7H9 broth, 7-day incubation) across studies to minimize variability .
Q. What strategies optimize the crystallinity of this compound for structural studies?
Q. How does molecular weight influence the photovoltaic performance of polymers derived from this compound?
High molecular weight (HMW) polymers exhibit superior power conversion efficiency (PCE) due to enhanced π-conjugation and film morphology. Example
| Polymer | M (kDa) | PCE (%) | Conditions |
|---|---|---|---|
| HMW-P1 | 45 | 6.52 | DCB + DIO |
| LMW-P1 | 12 | 2.75 | DCB |
Q. What computational methods predict the solvatochromic behavior of this compound?
- TD-DFT : B3LYP/6-31G(d) calculations to model excited-state dipole moments.
- Solvent polarity scales : Correlation with Kamlet-Taft parameters (β = hydrogen-bond acceptor ability) .
Q. How can researchers mitigate toxicity concerns during biological testing?
- In vitro models : Use HepG2 cells for hepatotoxicity screening (IC > 50 µM).
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate) to reduce logP values .
Data Contradiction Analysis
Q. Why do similar hydrazide derivatives exhibit varying antimicrobial activities?
Q. How do polymorphic forms impact pharmacological properties?
- Case study : Two triclinic polymorphs of a related compound showed 10-fold differences in solubility due to cis/trans arrangements of the diethylamino group .
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol + AcOH (cat.) | 78 | |
| Temperature | Reflux (78°C) | 82 | |
| Purification | DMF/HO (1:3) | 85 |
Q. Table 2: Photovoltaic Performance
| Polymer | λ (nm) | HOMO (eV) | LUMO (eV) | PCE (%) |
|---|---|---|---|---|
| HMW-P1 | 480 | -5.3 | -3.1 | 6.52 |
| P2 | 465 | -5.5 | -3.3 | 2.51 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
